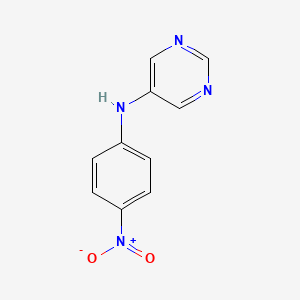![molecular formula C7H5ClO3 B8671520 6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)
6-Chlorobenzo[d][1,3]dioxol-5-ol
描述
6-Chlorobenzo[d][1,3]dioxol-5-ol is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which contains a chlorine atom at the 6th position and a hydroxyl group at the 5th position. Benzodioxole derivatives are known for their broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxol-5-ol typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with chlorinating agents. One common method includes the use of dibromomethane in the presence of a base to form the benzodioxole ring, followed by chlorination at the 6th position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
6-Chlorobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chlorine atom can be reduced to form the parent benzodioxole compound.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-benzodioxole-5-ol.
Substitution: Formation of various substituted benzodioxole derivatives.
科学研究应用
6-Chlorobenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxol-5-ol involves its interaction with various molecular targets and pathways:
Antitumor Activity: Inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells.
Antiparasitic Activity: Disruption of parasite metabolic pathways and inhibition of key enzymes.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: Lacks the chlorine and hydroxyl groups, making it less reactive.
5-Chloro-1,3-benzodioxole: Similar structure but lacks the hydroxyl group.
6-Chloro-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
6-Chlorobenzo[d][1,3]dioxol-5-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C7H5ClO3 |
|---|---|
分子量 |
172.56 g/mol |
IUPAC 名称 |
6-chloro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2 |
InChI 键 |
MYCBHJOBNMQASS-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
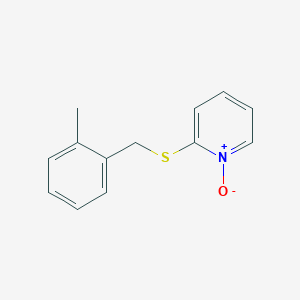
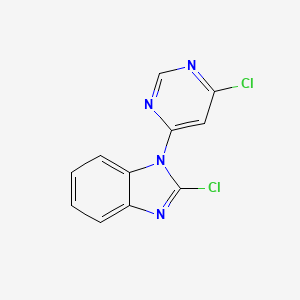
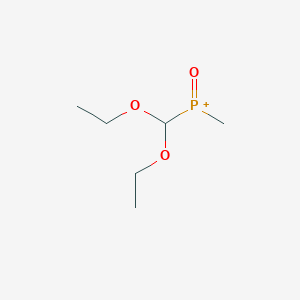
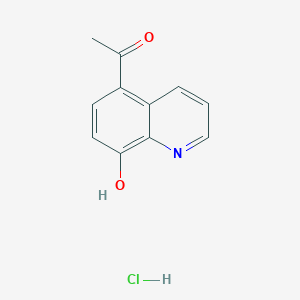
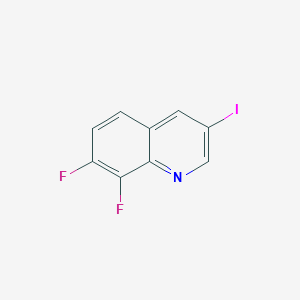
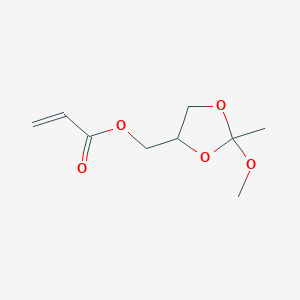
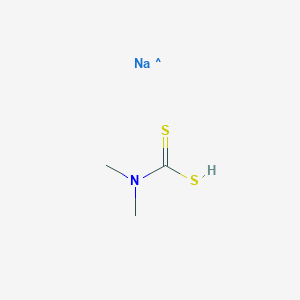
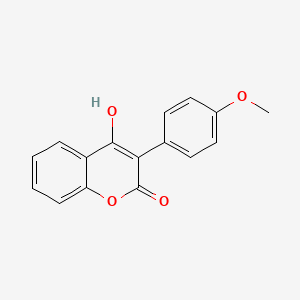
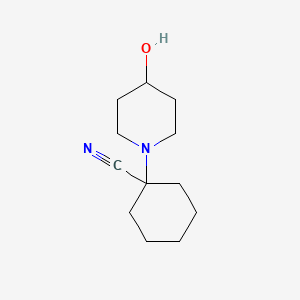
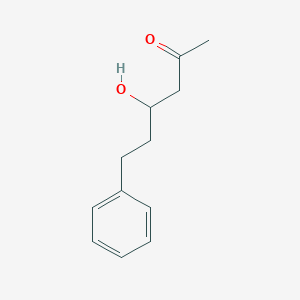
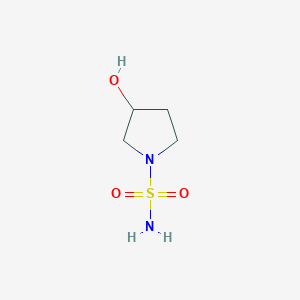
![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-morpholine](/img/structure/B8671512.png)
![trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)
